![molecular formula C20H21N3O2S B2487403 3-[(4-methylphenyl)methyl]-6-morpholin-4-yl-2-sulfanylidene-1H-quinazolin-4-one CAS No. 689767-41-7](/img/no-structure.png)
3-[(4-methylphenyl)methyl]-6-morpholin-4-yl-2-sulfanylidene-1H-quinazolin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Quinazolinone derivatives are a class of nitrogen-containing heterocyclic compounds known for their diverse biological activities. The compound , 3-[(4-methylphenyl)methyl]-6-morpholin-4-yl-2-sulfanylidene-1H-quinazolin-4-one, is a derivative of quinazolinone, which has not been explicitly described in the provided papers. However, similar compounds have been synthesized and evaluated for various biological activities, including antiviral, antibacterial, and antihistaminic properties .
Synthesis Analysis
The synthesis of quinazolinone derivatives often involves multi-step reactions, including condensation, functionalization, and cyclization processes. For instance, the synthesis of 2,3-disubstituted quinazolin-4(3H)-ones was achieved using a microwave-assisted technique, which is known for its rapid synthesis capabilities . Another example is the synthesis of 7-morpholino-2-[4-(trifluoromethyl)phenyl]quinazolin-4(3H)-one, which involved the condensation of an intermediate with morpholine . These methods highlight the versatility and adaptability of synthetic routes for quinazolinone derivatives.
Molecular Structure Analysis
The molecular structure of quinazolinone derivatives is often characterized using spectral analysis, such as Raman spectroscopy, and crystallography. For example, the crystal structure of a new 3-(4-fluorophenyl)-6-methyl-2-(propylthio)quinazolin-4(3H)-one was determined, revealing its monoclinic system and space group . Similarly, the structure of a 2-benzylsulfanyl derivative was resolved, showing an orthorhombic system . These analyses provide detailed insights into the molecular geometry and electronic properties of the compounds.
Chemical Reactions Analysis
Quinazolinone derivatives can undergo various chemical reactions, including S-arylation, which is a method used to introduce sulfur-containing groups into the molecule . The reactivity of these compounds allows for the synthesis of a wide array of derivatives with potential biological activities. The chemical reactions involved in the synthesis of these compounds are crucial for tailoring their properties for specific biological targets.
Physical and Chemical Properties Analysis
The physical and chemical properties of quinazolinone derivatives are influenced by their molecular structure. For instance, the empirical formula, unit cell parameters, and space group contribute to the understanding of their solid-state properties . The Hirshfeld surface analysis and electrostatic potential surface (ESP) derived from density functional theory (DFT) methods provide insights into the intermolecular interactions and electronic distribution within the molecules . These properties are essential for predicting the behavior of these compounds in biological systems and their potential as therapeutic agents.
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-[(4-methylphenyl)methyl]-6-morpholin-4-yl-2-sulfanylidene-1H-quinazolin-4-one involves the reaction of 4-methylbenzylamine with 2-chloro-4-morpholin-4-ylquinazoline in the presence of a base to form the intermediate 3-[(4-methylphenyl)methyl]-6-morpholin-4-yl-2-quinazolinethiol. This intermediate is then oxidized to form the final product.", "Starting Materials": [ "4-methylbenzylamine", "2-chloro-4-morpholin-4-ylquinazoline", "base", "oxidizing agent" ], "Reaction": [ "Step 1: 4-methylbenzylamine is reacted with 2-chloro-4-morpholin-4-ylquinazoline in the presence of a base, such as potassium carbonate, to form the intermediate 3-[(4-methylphenyl)methyl]-6-morpholin-4-yl-2-quinazolinethiol.", "Step 2: The intermediate is then oxidized using an oxidizing agent, such as hydrogen peroxide or m-chloroperbenzoic acid, to form the final product, 3-[(4-methylphenyl)methyl]-6-morpholin-4-yl-2-sulfanylidene-1H-quinazolin-4-one." ] } | |
CAS番号 |
689767-41-7 |
製品名 |
3-[(4-methylphenyl)methyl]-6-morpholin-4-yl-2-sulfanylidene-1H-quinazolin-4-one |
分子式 |
C20H21N3O2S |
分子量 |
367.47 |
IUPAC名 |
3-[(4-methylphenyl)methyl]-6-morpholin-4-yl-2-sulfanylidene-1H-quinazolin-4-one |
InChI |
InChI=1S/C20H21N3O2S/c1-14-2-4-15(5-3-14)13-23-19(24)17-12-16(22-8-10-25-11-9-22)6-7-18(17)21-20(23)26/h2-7,12H,8-11,13H2,1H3,(H,21,26) |
InChIキー |
AKAMBNJPOIHNIR-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)CN2C(=O)C3=C(C=CC(=C3)N4CCOCC4)NC2=S |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



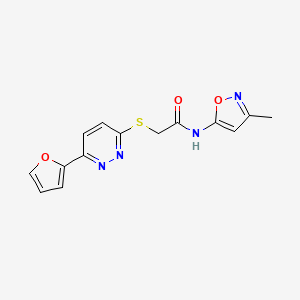
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((5-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide](/img/structure/B2487322.png)
![4-methyl-N-[2-oxo-3-phenyl-2,3-dihydro-4(1H)-quinazolinyliden]benzenesulfonamide](/img/structure/B2487328.png)
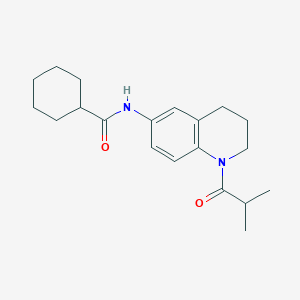
![1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(furan-2-yl)-N-(4-isopropylphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2487330.png)
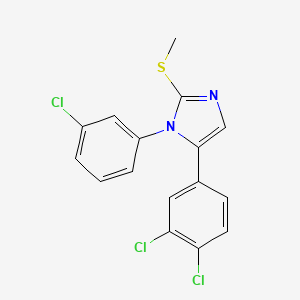
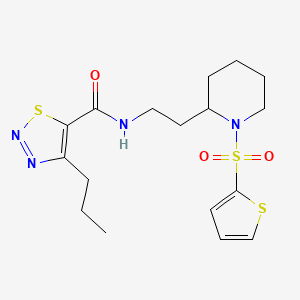
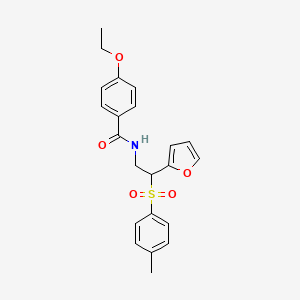
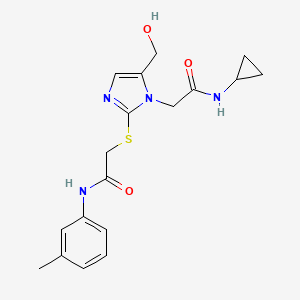
![N-[(1R,2R)-1-Amino-2,3-dihydro-1H-inden-2-yl]-6-pyrazol-1-ylpyrazine-2-carboxamide;hydrochloride](/img/structure/B2487336.png)
![2,7-Bis[(2-pyridylamino)sulfonyl]fluoren-9-one](/img/structure/B2487338.png)
![7'-Ethoxy-1-methyl-2'-(4-methylphenyl)-1',10b'-dihydrospiro[piperidine-4,5'-pyrazolo[1,5-c][1,3]benzoxazine]](/img/structure/B2487340.png)
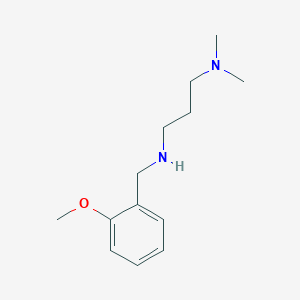
![N-(4,5-Dihydro-[1,2,4]triazolo[4,3-a]quinolin-1-ylmethyl)but-2-ynamide](/img/structure/B2487342.png)